molecular formula C14H13N3O5S B2771771 N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 301342-56-3

N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B2771771
CAS No.: 301342-56-3
M. Wt: 335.33
InChI Key: OOGVQSFFHODXCE-UHFFFAOYSA-N
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Description

N-(4-{[(2-Nitrophenyl)sulfonyl]amino}phenyl)acetamide is a synthetic organic compound with the molecular formula C 14 H 13 N 3 O 5 S and a molecular weight of 335.34 g/mol [ ][ ]. It is supplied for research and development purposes and is characterized by its high purity. The compound is a sulfonamide derivative, a class of chemicals known for their diverse applications in scientific research, including use as synthetic intermediates [ ]. Sulfonamide-based structures are frequently explored in various fields of chemistry and biology [ ]. Researchers value this family of compounds for their potential as building blocks in organic synthesis, particularly for constructing more complex molecules. Its structural features, including the acetamide and nitrophenylsulfonyl groups, make it a candidate for investigations in method development and chemical biology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in a laboratory setting by qualified professionals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[4-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-6-8-12(9-7-11)16-23(21,22)14-5-3-2-4-13(14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVQSFFHODXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-{[(2-aminophenyl)sulfonyl]amino}phenyl)acetamide.

    Substitution: N-(4-{[(2-substitutedphenyl)sulfonyl]amino}phenyl)acetamide.

    Hydrolysis: 4-aminophenylacetamide and acetic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14N4O4S
  • Molecular Weight : 342.35 g/mol
  • Chemical Structure : The compound features a sulfonamide group, an acetamide moiety, and a nitrophenyl substituent, contributing to its unique reactivity and biological activity.

Chemical Synthesis

N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as reduction and substitution, allows it to be modified into derivatives with enhanced properties.

Reaction Type Description Common Reagents
ReductionNitro group can be reduced to an amino groupHydrogen gas with Pd/C catalyst
SubstitutionChloro group can be substituted with nucleophilesSodium methoxide, potassium tert-butoxide

The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action involves the formation of reactive intermediates that can interact with cellular components.

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) at low micromolar concentrations .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several sulfonamide derivatives derived from this compound. Compounds exhibited significant inhibitory effects on MDA-MB-231 cells, with IC50 values ranging from 1.52 to 6.31 μM. Notably, one derivative demonstrated a 22-fold increase in apoptosis induction compared to control .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of derivatives against Staphylococcus aureus and Klebsiella pneumoniae. The most active compounds showed over 80% inhibition at a concentration of 50 μg/mL, indicating their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to the disruption of folate metabolism, which is crucial for DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide
  • N-(4-{[(2-nitrophenyl)sulfonyl]amino}benzyl)phenylacetamide
  • N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)methanesulfonamide

Uniqueness

N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, also known by its CAS number 7461-20-3, is a compound with notable biological activity primarily attributed to its sulfonamide and nitrophenyl functional groups. This article discusses the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₃N₃O₅S
  • Molecular Weight: Approximately 335.34 g/mol
  • Functional Groups: Sulfonamide, acetamide, nitrophenyl

The presence of the nitrophenyl group enhances the compound's electron-withdrawing characteristics, which can increase its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition. One of the key targets is dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. The compound binds to the active site of DHFR, inhibiting its catalytic activity, which is essential for DNA synthesis and cell division. This mechanism underpins its potential as an antimicrobial agent, as sulfonamides are known to disrupt folic acid synthesis in bacteria.

Antimicrobial Properties

This compound has demonstrated significant antibacterial activity. The sulfonamide moiety is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. Studies indicate that this compound could be effective against various Gram-positive and Gram-negative bacterial strains .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. The inhibition of enzymes involved in inflammatory pathways, such as lipoxygenase (LOX), has been noted, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

  • Antibacterial Activity : A study highlighted that this compound exhibited potent antibacterial effects comparable to standard antibiotics like ciprofloxacin against several bacterial strains .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit DHFR, with findings indicating a significant reduction in enzyme activity, leading to decreased cell proliferation in bacterial cultures.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the nitrophenyl group can enhance or reduce biological activity, guiding the design of more potent derivatives .

Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits bacterial growth by interfering with folate synthesis; effective against various bacteria.
Anti-inflammatoryPotential inhibitor of lipoxygenase; may reduce inflammation markers in vitro.
Enzyme InhibitionBinds to dihydrofolate reductase, disrupting DNA synthesis in microbial cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves reacting 4-acetamidobenzenesulfonyl chloride with 2-nitroaniline under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Sulfonamide formation : Mix equimolar reactants in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and confirm with NMR (e.g., δ 2.1 ppm for acetamide methyl, δ 8.2–8.5 ppm for nitrophenyl protons) .

Q. How can structural integrity be confirmed for this compound?

  • Analytical workflow :

  • 1H/13C NMR : Assign peaks for the acetamide (-NHCOCH3), sulfonamide (-SO2NH-), and nitrophenyl groups. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10.5 ppm) .
  • IR spectroscopy : Validate functional groups via stretches for -SO2- (asymmetric: ~1350 cm⁻¹, symmetric: ~1150 cm⁻¹), -NO2 (1520 cm⁻¹ and 1350 cm⁻¹), and -NHCO- (1650–1680 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 364.2) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Solubility profile :

  • Polar solvents : Soluble in DMSO (>50 mg/mL) and DMF; partially soluble in methanol (5–10 mg/mL).
  • Nonpolar solvents : Insoluble in hexane or chloroform.
    • Experimental considerations : Use DMSO for stock solutions in biological assays, but limit final DMSO concentration to <0.1% to avoid cytotoxicity. For reactions, optimize solvent polarity (e.g., THF/water mixtures) to balance solubility and reactivity .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

  • Strategies :

  • Dose-response curves : Test concentrations from 1 nM to 100 μM to identify therapeutic windows (e.g., IC50 for cancer cells vs. LD50 for healthy cells) .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HepG2) and controls (e.g., doxorubicin for cytotoxicity). Replicate results across ≥3 independent experiments .
  • Mechanistic studies : Perform ROS detection or caspase-3 assays to differentiate antimicrobial (ROS-mediated) vs. apoptotic pathways .

Q. What computational methods are effective for predicting this compound’s QSAR in drug discovery?

  • Approaches :

  • Molecular docking : Target enzymes like dihydrofolate reductase (PDB: 1DHF) to assess binding affinity. The sulfonamide group may interact with active-site arginine residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electronic properties (e.g., HOMO-LUMO gap, dipole moment) correlating with bioactivity .
  • ADMET prediction : Use tools like SwissADME to evaluate permeability (LogP ~2.5) and cytochrome P450 interactions .

Q. How do reaction conditions (e.g., temperature, catalysts) influence the regioselectivity of sulfonamide derivatization?

  • Case study :

  • Nitrophenyl positioning : The 2-nitro group directs sulfonylation to the para position of the phenyl ring via steric and electronic effects.
  • Catalytic optimization : Use Pd(OAc)2 (5 mol%) in DMF at 80°C to suppress side reactions (e.g., over-sulfonation) .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (60–80°C) promote thermodynamic stability .

Q. What strategies mitigate decomposition of the nitrophenyl group during long-term storage?

  • Stability protocols :

  • Storage : Keep in amber vials at −20°C under argon to prevent photodegradation and hydrolysis.
  • Lyophilization : Freeze-dry in presence of trehalose (5% w/v) to stabilize the nitro moiety .
  • Periodic analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 3 months .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

  • Root causes :

  • Strain variability : Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) may differ due to membrane permeability .
  • Media effects : Cation-adjusted Mueller-Hinton broth vs. LB agar can alter MIC values by 2–4-fold .
    • Resolution : Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Methodological Resources

  • Spectral libraries : Compare NMR/IR data with PubChem entries (CID: 565-20-8) .
  • Synthetic protocols : Adapt procedures from sulfonamide derivatization studies .
  • Biological assays : Refer to protocols for antimicrobial (CLSI M07-A11) and cytotoxicity (MTT assay) testing .

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